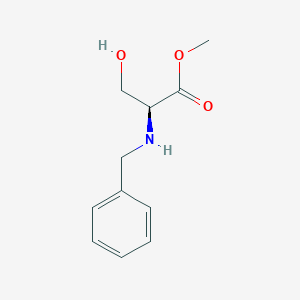

Methyl benzyl-L-serinate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (2S)-2-(benzylamino)-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-15-11(14)10(8-13)12-7-9-5-3-2-4-6-9/h2-6,10,12-13H,7-8H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZGWPPEZCREPP-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CO)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472850 | |

| Record name | N-BENZYL-L-SERINE, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123639-56-5 | |

| Record name | N-BENZYL-L-SERINE, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl Benzyl-L-serinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl benzyl-L-serinate, a valuable chiral building block in organic synthesis, particularly in the realm of peptide chemistry. This document details the primary synthetic routes, experimental protocols, and relevant applications, presenting quantitative data in a structured format and illustrating key processes with clear diagrams.

Introduction

This compound, also known as N-benzyl-L-serine methyl ester, is a derivative of the amino acid L-serine. Its significance in organic synthesis stems from the presence of a defined stereocenter at the α-carbon, which allows for the stereospecific construction of more complex molecules. This is particularly crucial in the synthesis of pharmaceuticals and other bioactive compounds where stereochemistry dictates biological activity[1]. The N-benzyl group can serve as a protecting group for the amine, which is removable by hydrogenolysis, while the methyl ester protects the carboxylic acid[1]. This guide will focus on the most common and efficient synthetic strategies for preparing this important molecule.

Synthetic Strategies

The synthesis of this compound is typically approached through a two-step process. The first step involves the esterification of L-serine to produce L-serine methyl ester, which is commonly isolated as its hydrochloride salt to improve stability and handling. The second step is the N-benzylation of the L-serine methyl ester to yield the final product.

Synthesis of L-serine Methyl Ester Hydrochloride

A prevalent and efficient method for the synthesis of L-serine methyl ester is the Fischer-Speier esterification, which utilizes thionyl chloride (SOCl₂) in methanol[1]. This reaction typically yields the hydrochloride salt of the methyl ester. The general procedure involves suspending L-serine in methanol, followed by the careful addition of thionyl chloride at reduced temperatures[1]. The reaction mixture is then heated to drive the reaction to completion[1].

Table 1: Reaction Conditions for the Synthesis of L-Serine Methyl Ester Hydrochloride

| Starting Material | Reagents | Solvent | Reaction Temperature | Reaction Time | Yield | Purity | Reference |

| L-Serine | Thionyl Chloride | Methanol | 0-10 °C then 35-40 °C | 24-48 hours | High | Not specified | [2][3] |

| L-Serine (0.210 g) | Thionyl Chloride (0.52 mL) | Absolute Methanol (2.0 mL) | 0 °C then boiling | 10 minutes | Not specified | Not specified | [4] |

| L-Serine (200kg) | Thionyl Chloride (270kg) | Methanol (300L) and Recovered Methanol (450L) | 10 °C then 38 °C | 48 hours | Not specified | Not specified | [3] |

| L-Serine (200kg) | Thionyl Chloride (270kg) | Methanol (300L) and Recovered Methanol (450L) | 5 °C then 38 °C | 48 hours | 97.6% | 98.9% | [5] |

Synthesis of this compound

The introduction of the benzyl group onto the nitrogen atom of L-serine methyl ester is the final step in the synthesis. This can be achieved through several methods, with reductive amination being a key indirect strategy[1].

This two-step, one-pot procedure involves the reaction of the free amino group of L-serine methyl ester with benzaldehyde to form an intermediate N-benzylidine imine. This imine is then reduced in situ to the secondary amine, N-benzyl-L-serine, methyl ester[1]. Commonly used reducing agents for reductive aminations include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN)[6][7].

Experimental Protocols

Protocol for the Synthesis of L-Serine Methyl Ester Hydrochloride

This protocol is a generalized procedure based on common laboratory practices for Fischer-Speier esterification of amino acids.

Materials:

-

L-Serine

-

Anhydrous Methanol

-

Thionyl Chloride (SOCl₂)

-

Dry tert-butyl methyl ether

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Condenser

-

Drying tube

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend L-serine in anhydrous methanol.

-

Cool the suspension in an ice bath to 0-5 °C.

-

Slowly add thionyl chloride dropwise to the stirred suspension while maintaining the temperature below 10 °C. The addition is exothermic and generates HCl gas.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Attach a condenser and heat the reaction mixture to reflux (around 35-40 °C) for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture in an ice bath to induce crystallization.

-

Add dry tert-butyl methyl ether to precipitate the product completely.

-

Collect the crystalline L-serine methyl ester hydrochloride by filtration.

-

Wash the crystals with cold dry tert-butyl methyl ether and dry under vacuum.

Protocol for the Synthesis of this compound via Reductive Amination

This protocol outlines the reductive amination of L-serine methyl ester with benzaldehyde.

Materials:

-

L-Serine methyl ester hydrochloride

-

Triethylamine (or another suitable base)

-

Benzaldehyde

-

Anhydrous solvent (e.g., methanol, dichloromethane)

-

Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add L-serine methyl ester hydrochloride and the anhydrous solvent.

-

Cool the mixture in an ice bath and add triethylamine dropwise to neutralize the hydrochloride and liberate the free amine.

-

Add benzaldehyde to the reaction mixture and stir at room temperature for a few hours to allow for the formation of the imine intermediate.

-

Once imine formation is evident (can be monitored by TLC or NMR), cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully adding water or a dilute acid solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the overall synthetic pathway from L-serine to this compound.

Caption: Synthetic pathway for this compound.

Role in Peptide Synthesis

This compound is a valuable building block in peptide synthesis. The following diagram shows its incorporation into a dipeptide.

Caption: Use of this compound in dipeptide synthesis.

Conclusion

This guide has detailed the primary synthetic routes for the preparation of this compound, a key chiral intermediate in organic and medicinal chemistry. The presented protocols for the esterification of L-serine and the subsequent N-benzylation via reductive amination provide a solid foundation for researchers in the field. The versatility of this compound as a building block, particularly in peptide synthesis, underscores its importance in the development of novel therapeutics and other advanced materials. Careful control of reaction conditions and purification procedures are paramount to achieving high yields and purity of the final product.

References

- 1. This compound | 123639-56-5 | Benchchem [benchchem.com]

- 2. Buy L-Serine hydrochloride (EVT-347922) | 16428-75-4 [evitachem.com]

- 3. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]

- 4. pianetachimica.it [pianetachimica.it]

- 5. CN110590587A - Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride - Google Patents [patents.google.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

A Technical Guide to Methyl Benzyl-L-serinate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl benzyl-L-serinate is a chiral building block of significant interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via reductive amination, and its applications, particularly in the development of therapeutic agents. Its structure, characterized by a protected amino group and a reactive methyl ester, makes it a versatile intermediate for the synthesis of complex molecules, including peptides and neuroactive compounds.

Chemical Structure and Properties

This compound, with the CAS Number 123639-56-5, is a derivative of the amino acid L-serine.[1][2][3] Its structure features a benzyl group attached to the nitrogen atom of the amino group and a methyl ester at the carboxyl terminus. This strategic protection of the functional groups allows for selective reactions at the hydroxyl group of the serine backbone.

Structure:

A summary of its key chemical and physical properties is provided in Table 1.

| Property | Value | Reference |

| CAS Number | 123639-56-5 | [1][2][3] |

| Molecular Formula | C₁₁H₁₅NO₃ | [1][2] |

| Molecular Weight | 209.24 g/mol | [1] |

| Appearance | White to off-white powder or waxy solid | [2] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [4] |

| Topological Polar Surface Area | 58.6 Ų | [1][2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 6 | [2] |

Spectroscopic data for the characterization of this compound is available through public databases such as PubChem, including ¹³C NMR and GC-MS data.[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reductive amination of L-serine methyl ester with benzaldehyde.[5] This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the secondary amine.

Experimental Protocol: Reductive Amination

This protocol is based on established methods for the reductive amination of amino acid esters.

Materials:

-

L-serine methyl ester hydrochloride

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Preparation of L-serine methyl ester free base: To a suspension of L-serine methyl ester hydrochloride (1 equivalent) in anhydrous DCM, add triethylamine or DIPEA (1.1 equivalents) dropwise at 0 °C. Stir the mixture at room temperature for 30 minutes. The resulting mixture containing the free base is used directly in the next step.

-

Imine Formation: To the reaction mixture, add benzaldehyde (1.1 equivalents). Stir at room temperature for 1-2 hours to ensure the complete formation of the imine. Progress can be monitored by thin-layer chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the imine.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Logical Workflow for Synthesis:

References

The Advent of a Versatile Tool in Peptide Synthesis: A Technical Guide to Methyl Benzyl-L-serinate

For researchers, scientists, and drug development professionals, the strategic protection of reactive functional groups is a cornerstone of complex molecular synthesis. Among the arsenal of protected amino acids, methyl benzyl-L-serinate stands out as a critical building block, particularly in the realm of peptide and peptidomimetic drug development. This in-depth technical guide explores the discovery and history of this versatile serine derivative, providing detailed experimental protocols, quantitative data, and visualizations of key synthetic pathways.

The emergence of this compound is intrinsically linked to the evolution of peptide synthesis. In the early 20th century, the challenge of selectively forming peptide bonds without unintended side reactions spurred the development of protecting group chemistry. The introduction of the benzyloxycarbonyl (Cbz) group for amine protection by Max Bergmann and Leonidas Zervas in 1932 was a watershed moment, laying the foundation for modern solid-phase and solution-phase peptide synthesis. Following this, the use of benzyl and methyl esters to protect carboxylic acid and other reactive moieties became a logical and widely adopted strategy. While a singular "discovery" paper for this compound is not readily identifiable, its use grew organically from the need for orthogonally protected serine residues in the assembly of complex peptides.

Synthesis of O-Benzyl-L-serine Derivatives

The O-benzyl protection of the serine hydroxyl group is a common strategy to prevent side reactions during peptide coupling. The synthesis of O-benzyl-L-serine and its methyl ester derivative typically involves a multi-step process starting from L-serine.

Experimental Protocol: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine

A foundational step in preparing O-benzyl-L-serine derivatives is the protection of both the amino and hydroxyl groups. The following protocol outlines the synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine.

To a stirred solution of L-serine (5.2 g, 50.0 mmol) in 1M NaOH aqueous solution (50 mL) and 1,4-dioxane (100 mL), di-tert-butyl dicarbonate (13.1 g, 60.0 mmol) is slowly added at 0°C. The mixture is then warmed to room temperature and stirred for 24 hours. After evaporation of the 1,4-dioxane, the aqueous layer is washed with Et2O (50 mL). The aqueous layer is then acidified with 1M H2SO4 aqueous solution to a pH of 2-3 and extracted with EtOAc (3 x 50 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield N-(tert-butoxycarbonyl)-L-serine.

To the solution of the obtained N-(tert-butoxycarbonyl)-L-serine (8.2 g, 40.0 mmol) in anhydrous DMF (200 mL), sodium hydride (2.1 g, 88 mmol) is added at 0°C under an argon atmosphere, followed by the addition of benzyl bromide. The reaction mixture is stirred to completion. After workup, N-(tert-butoxycarbonyl)-O-benzyl-L-serine is obtained.[1]

Experimental Protocol: Deprotection of the N-Boc Group

The tert-butoxycarbonyl (Boc) group can be selectively removed to yield O-benzyl-L-serine.

N-(tert-butoxycarbonyl)-O-benzyl-L-serine (7.38 g, 25 mmol) is dissolved in a mixture of CH2Cl2 (30 mL) and trifluoroacetic acid (TFA) (5 mL). The reaction mixture is stirred at room temperature for 2 hours. The solvents are then removed under reduced pressure. The resulting residue is purified by decantation using Et2O to remove any remaining TFA, yielding O-benzyl-L-serine as a white solid.[1]

| Reaction Step | Product | Yield | Physical State | Spectroscopic Data |

| N-Boc Protection of L-serine | N-(tert-butoxycarbonyl)-L-serine | 94% | Sticky Oil | - |

| Benzylation of N-Boc-L-serine | N-(tert-butoxycarbonyl)-O-benzyl-L-serine | - | - | - |

| N-Boc Deprotection | O-benzyl-L-serine | 97% | White Solid | 1H NMR (400 MHz, D2O, δ, ppm): 3.85-3.97 (m, 3H), 4.58-4.65 (m, 2H), 7.35-7.50 (m, 5H)[1] |

Table 1: Quantitative data for the synthesis of O-benzyl-L-serine.

Synthesis of N-Benzyl-L-serine Methyl Ester

The N-benzylation of L-serine methyl ester is another important route to a key building block in peptide synthesis. This approach protects the amine functionality, leaving the hydroxyl and carboxyl groups available for further modification.

Experimental Protocol: Reductive Amination for N-Benzylation

A common and efficient method for N-benzylation is reductive amination.

L-serine is first converted to its methyl ester, typically by reaction with thionyl chloride in methanol. Following the formation and subsequent deprotection of the hydrochloride salt of L-serine methyl ester, the free amino group is reacted with benzaldehyde to form an intermediate N-benzylidine imine. This imine is then reduced in situ to the secondary amine, N-benzyl-L-serine, methyl ester. This two-step, one-pot procedure is a powerful method for forming C-N bonds.[2]

| Property | Value |

| Molecular Formula | C11H15NO3 |

| Molecular Weight | 209.24 g/mol |

| XLogP3 | 1.6 |

| IUPAC Name | methyl (2S)-2-(benzylamino)-3-hydroxypropanoate |

Table 2: Physicochemical properties of N-benzyl-L-serine, methyl ester.[3]

Applications in Drug Development and Research

This compound, in its various protected forms, is a cornerstone in the synthesis of a wide array of bioactive molecules.

-

Peptide Synthesis : The primary application lies in its role as a chiral building block for the stereospecific construction of complex peptides and peptidomimetics. The orthogonal protecting groups (benzyl and methyl) allow for selective deprotection and chain elongation.[2]

-

Pharmaceutical Intermediates : These serine derivatives serve as key intermediates in the synthesis of diverse pharmaceutical agents. Research has indicated their utility in the development of drugs targeting neurological disorders.[2]

-

Enhanced Drug Properties : The presence of the benzyl group can enhance properties such as solubility and bioavailability, which are critical considerations in drug formulation and delivery.

References

An In-depth Technical Guide on the Solubility of Methyl Benzyl-L-serinate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of methyl benzyl-L-serinate, a key chiral building block in peptide synthesis and medicinal chemistry. Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthetic reactions, purification processes, and formulation development. This document compiles the available quantitative solubility data, presents a detailed experimental protocol for solubility determination, and illustrates a logical workflow for assessing and applying this crucial physicochemical property.

Quantitative Solubility Data

The publicly available quantitative solubility data for this compound is limited. The following table summarizes the known values. Researchers are encouraged to use the experimental protocol outlined in the subsequent section to generate more comprehensive data for their specific solvent systems and conditions.

| Solvent | Solubility | Temperature (°C) | Molar Solubility (mol/L) | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | Not Specified | ≥ 0.478 | This value represents a minimum solubility; the saturation point was not reached.[1][2] |

| Unspecified Solvent | 40 g/L | 25 | 0.191 | The specific solvent for this measurement is not identified in the source material.[3] |

| Acetone | Soluble | Not Specified | Data not available | Qualitative assessment only.[4] |

| Chloroform | Soluble | Not Specified | Data not available | Qualitative assessment only.[4] |

| Ethanol | Soluble | Not Specified | Data not available | Qualitative assessment only.[4] |

| Ethyl Acetate | Soluble | Not Specified | Data not available | Qualitative assessment only.[4] |

| Methanol | Soluble | Not Specified | Data not available | Qualitative assessment only.[4] |

Molecular Weight of this compound: 209.24 g/mol [4][5][6]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic (equilibrium) solubility of a solid compound in a solvent.[1][5][6][7]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Organic solvent of interest (e.g., methanol, ethanol, acetone, ethyl acetate, chloroform)

-

Analytical balance

-

Glass vials with screw caps or flasks with stoppers

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial or flask. An excess is necessary to ensure that a saturated solution is achieved.

-

Add a known volume of the desired organic solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours.[1][5] It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, which indicates that equilibrium has been established.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

-

To separate the undissolved solid from the saturated solution, either centrifuge the vial at the experimental temperature or allow for gravitational sedimentation.[1][5]

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method, such as HPLC.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

The resulting concentration is the solubility of this compound in the chosen solvent at the specified temperature. Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound and applying that knowledge in a research and development setting.

Caption: A logical workflow for determining and applying the solubility of a chemical compound.

This guide provides the foundational information and methodologies for working with this compound in various organic solvents. While comprehensive public data is sparse, the provided experimental protocol offers a clear path for researchers to generate the specific data required for their applications, ensuring greater success in their synthetic and developmental endeavors.

References

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. Page loading... [guidechem.com]

- 4. N-Benzyl-L-serine, methyl ester | C11H15NO3 | CID 11790456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. bioassaysys.com [bioassaysys.com]

Spectroscopic Analysis of Methyl Benzyl-L-serinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl benzyl-L-serinate, specifically N-benzyl-L-serine methyl ester (CAS No: 123639-56-5). The information presented herein is essential for the characterization and quality control of this versatile chiral building block used in peptide synthesis and drug discovery.

Molecular Structure and Properties

IUPAC Name: Methyl (2S)-2-(benzylamino)-3-hydroxypropanoate[1] Molecular Formula: C₁₁H₁₅NO₃[1][2] Molecular Weight: 209.24 g/mol [1][2] Monoisotopic Mass: 209.10519334 Da[1][2]

Spectroscopic Data

The structural elucidation of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented in the following tables provide the key spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum provides information on the number and types of protons and their neighboring atoms, while the ¹³C NMR spectrum reveals the different carbon environments.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~3.85 | Singlet | 2H | Benzyl CH₂ |

| ~3.70 | Singlet | 3H | Methyl ester (OCH₃) |

| ~3.65 | Multiplet | 2H | β-CH₂ of serine |

| ~3.40 | Multiplet | 1H | α-CH of serine |

| ~2.50 | Broad Singlet | 2H | NH and OH |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~174 | Ester Carbonyl (C=O) |

| ~138 | Quaternary Aromatic Carbon (C-ipso) |

| ~128.5 | Aromatic CH (C-ortho, C-meta) |

| ~127.5 | Aromatic CH (C-para) |

| ~63 | β-CH₂ of serine |

| ~60 | α-CH of serine |

| ~52 | Methyl ester (OCH₃) |

| ~51 | Benzyl CH₂ |

Note: These are predicted chemical shifts based on the molecular structure. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorptions for the hydroxyl, amine, ester, and aromatic functionalities. For a related compound, L-serine methyl ester, a strong band for the C=O stretch of the ester is observed at 1735 cm⁻¹, and a broad band around 3235 cm⁻¹ is attributed to overlapping O-H and N-H stretching oscillations[3].

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400-3200 | Broad, Medium | O-H and N-H stretching |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching |

| ~1740 | Strong | C=O stretching (ester) |

| ~1600, ~1495, ~1450 | Medium to Weak | Aromatic C=C stretching |

| ~1200 | Strong | C-O stretching (ester) |

| ~1100 | Strong | C-N stretching |

Note: These are predicted absorption ranges. The exact peak positions and intensities can be influenced by the sample state and intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion | Technique |

| 210.1128 | [M+H]⁺ | ESI |

| 232.0947 | [M+Na]⁺ | ESI |

Under Electron Ionization (EI), characteristic fragmentation is expected. The introduction of an N-benzyl substituent often leads to the formation of a stable benzyl or tropylium cation (m/z 91) and benzylidene iminium cations[4]. Other likely fragmentations include the loss of the methoxycarbonyl group (-COOCH₃) and cleavage adjacent to the nitrogen and oxygen atoms.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

IR Spectroscopy (ATR-FTIR)

-

Sample Preparation: Place a small amount of solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire spectra in positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas (N₂): Flow rate appropriate for stable spray.

-

Drying Gas (N₂): Temperature of 200-300 °C.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Processing: Process the raw data to obtain the mass spectrum. The protonated molecule [M+H]⁺ should be the base peak.

Visualizations

Synthetic Workflow

A common method for the synthesis of N-benzyl-L-serine methyl ester is through the reductive amination of L-serine methyl ester with benzaldehyde. This workflow is depicted below.

Spectroscopic Structural Elucidation

The confirmation of the structure of this compound relies on the complementary information provided by different spectroscopic techniques. The logical relationship between the data and the structural features is outlined below.

References

A Technical Guide to the Potential Biological Activity of N-Benzyl-L-serine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the available information on N-benzyl-L-serine methyl ester and its constituent moieties to project its potential biological activities. As of the latest literature review, direct experimental data on the specific biological effects of this compound is limited. The content herein is intended to serve as a foundational guide for future research and exploration.

Introduction

N-benzyl-L-serine methyl ester is a chiral amino acid derivative that has primarily been utilized as a versatile intermediate in organic synthesis, particularly in the fields of peptide chemistry and pharmaceutical development.[1] Its structural architecture, combining the essential amino acid L-serine with a benzyl protecting group on the amine and a methyl ester on the carboxyl group, provides a unique scaffold for the synthesis of more complex molecules.[1]

The biological significance of L-serine is well-documented, playing crucial roles in a myriad of cellular functions including protein synthesis, neurotransmission, and as a precursor for the synthesis of other amino acids and essential metabolites.[2][3] L-serine itself has demonstrated neuroprotective effects and is being investigated for therapeutic potential in various neurological and psychiatric disorders.[2][3][4][5] This inherent bioactivity of the L-serine backbone provides a strong rationale for investigating the pharmacological potential of its derivatives.

This technical guide aims to explore the potential biological activities of N-benzyl-L-serine methyl ester by examining the known effects of its core components: the L-serine framework and the N-benzyl group. We will propose hypothetical mechanisms of action, suggest experimental protocols for validation, and present the information in a structured format to aid researchers in designing future studies.

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of N-benzyl-L-serine methyl ester is presented below.

| Property | Value | Reference |

| Molecular Formula | C11H15NO3 | [6][7] |

| Molecular Weight | 209.24 g/mol | [7] |

| CAS Number | 123639-56-5 | [6][7] |

| Appearance | Solid-Liquid Mixture, Off-white to light yellow | [6] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [6] |

Synthesis

N-benzyl-L-serine methyl ester can be synthesized through several established routes. A common and effective method is the reductive amination of L-serine methyl ester with benzaldehyde.[1] This one-pot procedure involves the formation of an intermediate N-benzylidine imine, which is then reduced in situ to the final product.

Experimental Protocol: Reductive Amination for Synthesis of N-benzyl-L-serine methyl ester

Materials:

-

L-serine methyl ester hydrochloride

-

Benzaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

To a solution of L-serine methyl ester hydrochloride (1 equivalent) in DCM, add triethylamine (1.1 equivalents) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

-

Add benzaldehyde (1.1 equivalents) to the mixture and stir for 1 hour.

-

Cool the reaction mixture to 0°C and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure N-benzyl-L-serine methyl ester.

Potential Biological Activities and Mechanisms of Action

Based on the known biological roles of L-serine and N-benzylated compounds, several potential activities for N-benzyl-L-serine methyl ester can be hypothesized.

Neuroprotective Effects

L-serine is a neurotrophic factor and an agonist at the glycine receptor, an inhibitory neurotransmitter receptor.[4] Activation of this receptor leads to hyperpolarization of neuronal membranes, reducing neuronal excitability and conferring neuroprotection.[4] It is plausible that N-benzyl-L-serine methyl ester, either directly or after metabolic conversion to L-serine, could exert neuroprotective effects.

Hypothesized Signaling Pathway for Neuroprotection

Caption: Hypothesized agonism of N-benzyl-L-serine methyl ester at the glycine receptor.

Anti-inflammatory Activity

Derivatives of L-serine have been synthesized and shown to possess anti-inflammatory properties.[8] For instance, some L-serine amides have demonstrated considerable radical scavenging and anti-inflammatory effects, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[8] The mechanism may involve the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory transcription factors such as NF-κB.

Experimental Workflow for Anti-inflammatory Screening

Caption: A generalized workflow for assessing in vitro anti-inflammatory activity.

Proposed Experimental Protocols

To validate the hypothesized biological activities, a series of in vitro and in vivo experiments are necessary.

In Vitro Neuroprotection Assay

Objective: To determine if N-benzyl-L-serine methyl ester can protect neuronal cells from excitotoxicity.

Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.

Protocol:

-

Culture neuronal cells in appropriate media.

-

Pre-treat cells with varying concentrations of N-benzyl-L-serine methyl ester for 2 hours.

-

Induce excitotoxicity by exposing cells to glutamate (e.g., 100 µM) for 24 hours.

-

Assess cell viability using an MTT or LDH assay.

-

Calculate the percentage of neuroprotection relative to untreated, glutamate-exposed cells.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Objective: To assess the ability of N-benzyl-L-serine methyl ester to inhibit the production of nitric oxide (NO) in activated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat cells with different concentrations of N-benzyl-L-serine methyl ester for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Determine the IC50 value for NO inhibition.

Quantitative Data Summary (Hypothetical)

As no direct experimental data is currently available, the following table presents a hypothetical summary of potential quantitative outcomes from the proposed experiments. This is for illustrative purposes to guide data presentation in future studies.

| Assay | Parameter | Hypothetical Value |

| Neuroprotection | EC50 (Glutamate-induced excitotoxicity) | 15 µM |

| Anti-inflammation | IC50 (LPS-induced NO inhibition) | 25 µM |

| Enzyme Inhibition | IC50 (COX-2 Inhibition) | 30 µM |

Conclusion and Future Directions

N-benzyl-L-serine methyl ester is a compound of interest due to its structural relationship to the bioactive amino acid L-serine. While its primary role to date has been in synthetic chemistry, this guide posits that it may possess significant, unexplored biological activities, particularly in the realms of neuroprotection and anti-inflammation.

Future research should focus on:

-

Systematic Screening: Conducting a broad range of in vitro assays to identify and confirm its biological activities.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways involved in its effects.

-

In Vivo Efficacy: Evaluating its therapeutic potential in animal models of neurological and inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

The experimental protocols and conceptual frameworks provided herein offer a starting point for the systematic investigation of N-benzyl-L-serine methyl ester, a promising candidate for novel therapeutic development.

References

- 1. Methyl benzyl-L-serinate | 123639-56-5 | Benchchem [benchchem.com]

- 2. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-Serine: a Naturally-Occurring Amino Acid with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury [frontiersin.org]

- 5. L-serine: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. N-Benzyl-L-serine, methyl ester | C11H15NO3 | CID 11790456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Thermal Stability and Degradation of Methyl Benzyl-L-Serinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of methyl benzyl-L-serinate. Due to the limited availability of direct experimental data for this specific compound, this guide distinguishes between its two primary isomers: N-benzyl-L-serine methyl ester and O-benzyl-L-serine methyl ester. This document synthesizes available physicochemical data, proposes a likely degradation pathway for the N-benzyl isomer based on studies of a close structural analog, and outlines detailed experimental protocols for thermal analysis. The content is intended to serve as a foundational resource for researchers and professionals engaged in the development and characterization of serine-based compounds and other protected amino acid derivatives.

Introduction

Protected amino acids, such as the methyl and benzyl esters of L-serine, are fundamental building blocks in peptide synthesis and the development of peptidomimetics. Their thermal stability is a critical parameter that influences manufacturing processes, storage conditions, and the overall stability of the final therapeutic products. Understanding the degradation pathways of these molecules under thermal stress is essential for ensuring product purity, safety, and efficacy.

This guide addresses the thermal properties of two key isomers:

-

N-Benzyl-L-serine methyl ester (CAS 123639-56-5)

-

O-Benzyl-L-serine methyl ester hydrochloride (CAS 19525-87-2)

While empirical data on the thermal decomposition of these specific compounds is scarce in publicly available literature, this guide provides a framework for their analysis by leveraging data from analogous structures and established analytical methodologies.

Physicochemical and Thermal Properties

The known physical and thermal properties of N-benzyl-L-serine methyl ester and O-benzyl-L-serine methyl ester hydrochloride are summarized below. It is important to note the lack of comprehensive experimental data from techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in the current literature.

| Property | N-Benzyl-L-serine methyl ester | O-Benzyl-L-serine methyl ester hydrochloride |

| Molecular Formula | C₁₁H₁₅NO₃ | C₁₁H₁₅NO₃·HCl |

| Molecular Weight | 209.24 g/mol | 245.71 g/mol |

| Melting Point | Not available | 150-152 °C |

| Boiling Point | Not available | 330.2 °C at 760 mmHg |

| Decomposition Temperature | Not available | 269 °C (literature value, requires verification) |

Thermal Degradation Pathways

A definitive, experimentally verified degradation pathway for this compound has not been published. However, based on studies of structurally similar compounds, a plausible mechanism can be proposed.

Proposed Degradation of N-Benzyl-L-serine methyl ester

The thermal degradation of N-benzyl-L-serine methyl ester is likely to proceed via a gas-phase elimination reaction, analogous to that observed for N-benzylglycine ethyl ester[1][2][3]. This process is anticipated to involve a concerted, non-synchronous, six-membered cyclic transition state.

The proposed primary degradation step is the elimination of methanol to yield N-benzyl-L-serine. This intermediate is expected to be unstable under the reaction conditions and may subsequently undergo decarboxylation to produce N-benzyl-L-alaninol.

Proposed degradation pathway for N-benzyl-L-serine methyl ester.

Experimental Protocols

To facilitate further research and a more complete understanding of the thermal properties of this compound, the following experimental protocols are provided.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the onset of decomposition and the overall thermal stability of a compound.

Objective: To determine the thermal stability and decomposition profile of this compound.

Apparatus: A thermogravimetric analyzer (e.g., TA Instruments Discovery TGA 550, Mettler Toledo TGA/DSC 3+).

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is typically determined from the intersection of the baseline tangent and the tangent of the decomposition step in the TGA curve.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and enthalpy of fusion of this compound.

Apparatus: A differential scanning calorimeter (e.g., TA Instruments Discovery DSC 2500, Mettler Toledo DSC 3+).

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan.

-

Instrument Setup:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp from 25 °C to 300 °C (or a temperature beyond the expected melting/decomposition) at a heating rate of 10 °C/min.

-

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The area under the melting peak corresponds to the enthalpy of fusion.

Coupled TGA-FTIR for Evolved Gas Analysis

To identify the degradation products, the TGA can be coupled with a Fourier-transform infrared (FTIR) spectrometer.

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Procedure:

-

Perform TGA as described in section 4.1.

-

The evolved gases from the TGA furnace are transferred via a heated transfer line (typically maintained at 200-250 °C to prevent condensation) to the gas cell of an FTIR spectrometer.

-

FTIR spectra are collected continuously throughout the TGA experiment.

-

The spectra corresponding to specific mass loss events are analyzed and compared to spectral libraries to identify the evolved gaseous components (e.g., CO₂, CO, NH₃, methanol).

References

Methodological & Application

Application Notes and Protocols: The Use of Methyl Benzyl-L-serinate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the target peptide. Serine, with its reactive hydroxyl side chain, presents a particular challenge. Methyl benzyl-L-serinate is a doubly protected serine derivative where the carboxylic acid is protected as a methyl ester and the side-chain hydroxyl group is protected as a benzyl ether. This derivative serves as a crucial building block, particularly in solution-phase peptide synthesis, by preventing unwanted side reactions at these functional groups. The benzyl ether provides robust protection under various coupling conditions and can be removed under specific deprotection protocols, typically hydrogenolysis.[1] The methyl ester protects the C-terminus during coupling reactions.[2]

Key Applications and Features

The primary application of this compound is the incorporation of a serine residue into a peptide chain while preventing side reactions. Key features include:

-

Side-Chain Protection: The benzyl (Bzl) group on the hydroxyl side chain is stable under many standard peptide coupling conditions.[1] In Boc-based solid-phase peptide synthesis (SPPS), the benzyl ether is a common protecting group for serine and threonine.[3]

-

C-Terminal Protection: The methyl ester effectively protects the carboxylic acid, preventing its participation in coupling reactions until it is intentionally deprotected, usually via saponification.

-

Compatibility: The benzyl ether protecting group is generally stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions for final cleavage from some resins (e.g., TFA).[4] However, it is not completely inert and side reactions like β-elimination can occur.[4]

-

Deprotection: The benzyl ether is typically removed by catalytic hydrogenolysis (e.g., using Pd/C and H₂ gas), a method that is orthogonal to many other protecting groups used in peptide synthesis.[5]

Potential Side Reactions and Mitigation

While the benzyl protecting group is robust, researchers should be aware of potential side reactions:

-

β-Elimination: Under basic conditions, particularly at elevated temperatures or with prolonged exposure, β-elimination can occur, leading to a dehydroalanine residue.[4] This can be mitigated by performing deprotection steps at room temperature and avoiding microwave heating immediately after incorporating the serine residue.[4]

-

Racemization: As with any amino acid derivative, racemization can occur during coupling.[4] This risk can be minimized by using coupling reagents known to suppress racemization (e.g., DIC/Oxyma), controlling the temperature, and minimizing the pre-activation time of the amino acid.[4]

-

N-O Acyl Shift: Under strong acidic conditions, such as during cleavage from a resin, the peptide backbone can migrate from the nitrogen to the side-chain oxygen of serine. This can be reversed by treating the crude peptide with a mild base.[4]

Experimental Protocols

Protocol 1: Peptide Coupling using an N-Protected this compound Derivative

This protocol describes the coupling of an N-terminally protected amino acid to the deprotected amino group of a peptide chain ending in a this compound residue. This is a representative example of a solution-phase coupling step.

Materials:

-

Peptide-Ser(Bzl)-OMe (with a free N-terminal amine)

-

Fmoc-AA-OH (or Boc-AA-OH) (2.0 eq)

-

N,N'-Diisopropylcarbodiimide (DIC) (2.0 eq)

-

Hydroxybenzotriazole (HOBt) or Oxyma Pure (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve Fmoc-AA-OH (2.0 eq) and HOBt (or Oxyma) (2.0 eq) in a minimum amount of DMF.

-

Activation: Cool the solution to 0 °C in an ice bath. Add DIC (2.0 eq) and stir the mixture for 15-30 minutes.

-

Coupling: Dissolve the Peptide-Ser(Bzl)-OMe in DMF or DCM. Add the activated amino acid solution to the peptide solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up:

-

Filter the reaction mixture to remove the diisopropylurea byproduct.

-

Dilute the filtrate with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude protected peptide.

-

-

Purification: Purify the crude peptide by flash column chromatography on silica gel.

Protocol 2: Deprotection of the Benzyl Ether Group

This protocol outlines the removal of the O-benzyl group from a serine residue within a peptide via catalytic hydrogenolysis.[5]

Materials:

-

Peptide containing Ser(Bzl) residue

-

Palladium on activated carbon (Pd/C, 5-10% w/w)

-

Solvent (e.g., methanol, acetic acid, or a mixture)

-

Hydrogen gas (H₂) source

-

Celite

Procedure:

-

Dissolution: Dissolve the O-benzyl protected peptide in a suitable solvent.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) with vigorous stirring.

-

Reaction: Continue the reaction for 2-24 hours at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up:

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.

-

Data Presentation

The following tables summarize typical quantitative data associated with the use of serine derivatives in peptide synthesis. The exact values can vary significantly based on the specific peptide sequence and reaction conditions.

Table 1: Comparison of Coupling Reagents for Serine Incorporation

| Coupling Reagent Combination | Typical Yield (%) | Racemization Risk | Notes |

|---|---|---|---|

| DIC / HOBt | 85-95% | Low | A standard and cost-effective choice. |

| HATU / DIEA | >95% | Moderate | Highly efficient but can increase racemization risk with some bases.[4] |

| DIC / Oxyma | >95% | Very Low | Reported to cause negligible racemization for serine derivatives.[4] |

| HCTU / DIEA | >95% | Low-Moderate | Another highly efficient coupling agent. |

Table 2: Deprotection Methods for Serine Protecting Groups

| Protecting Group | Reagent | Conditions | Typical Yield (%) | Orthogonality |

|---|---|---|---|---|

| Benzyl (Bzl) | H₂ / Pd/C | RT, 2-24 h | 90-99% | Orthogonal to acid- and base-labile groups.[5] |

| tert-Butyl (tBu) | Trifluoroacetic acid (TFA) | RT, 1-4 h | >95% | Commonly used in Fmoc-SPPS; removed with resin cleavage.[3] |

| Trityl (Trt) | Mild acid (e.g., 1-5% TFA in DCM) | RT, 30-60 min | >95% | Allows for selective deprotection on-resin.[3] |

Visualizations

Chemical Structure of this compound

Caption: Figure 1. Chemical Structure of this compound

Workflow for Incorporating Serine into a Peptide

Caption: Figure 2. General Workflow for Peptide Elongation

Reaction Scheme: Protection and Deprotection

Caption: Figure 3. Protection/Deprotection of Serine

References

Protocols for the N-Terminal Protection of O-Benzyl-L-serine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-terminal protection of O-benzyl-L-serine methyl ester using three common protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). The selection of a specific protecting group is critical and depends on the overall synthetic strategy, particularly the required orthogonality and deprotection conditions in subsequent steps.

Introduction

In peptide synthesis and the development of complex organic molecules, the selective protection of reactive functional groups is essential. O-benzyl-L-serine methyl ester is a valuable chiral building block with three functional groups: a primary amine, a methyl ester, and a benzyl ether on the side chain. To achieve selective modification, such as peptide coupling at the N-terminus, the amino group must be protected. This document outlines the procedures for the installation of Boc, Cbz, and Fmoc protecting groups onto the nitrogen atom of O-benzyl-L-serine methyl ester.

Data Presentation: A Comparative Summary of N-Protection Methods

The following table summarizes the reaction conditions and typical yields for the N-protection of O-benzyl-L-serine methyl ester with Boc, Cbz, and Fmoc protecting groups.

| Protecting Group | Reagent | Base | Solvent System | Temperature | Time (hours) | Typical Yield |

| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine (TEA) | Dichloromethane (DCM) | 0°C to Room Temp. | 2 - 4 | >90% |

| Cbz | Benzyl Chloroformate (Cbz-Cl) | Sodium Bicarbonate (NaHCO₃) | Dioxane / Water | 0°C to Room Temp. | 2 - 4 | >90% |

| Fmoc | Fmoc-OSu | Sodium Bicarbonate (NaHCO₃) | THF / Water | Room Temp. | 16 | >90% |

Experimental Protocols

The following protocols are adapted for the N-protection of O-benzyl-L-serine methyl ester, often starting from its hydrochloride salt.

General Workflow for N-Protection

The overall process for the N-protection of O-benzyl-L-serine methyl ester hydrochloride involves neutralization of the salt, reaction with the protecting group reagent, and subsequent workup and purification.

Caption: General workflow for the N-protection of O-benzyl-L-serine methyl ester hydrochloride.

N-Boc Protection Protocol

This protocol describes the protection of the amino group of O-benzyl-L-serine methyl ester using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

O-benzyl-L-serine methyl ester hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

1M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: Dissolve O-benzyl-L-serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM).

-

Neutralization: Cool the solution to 0°C in an ice bath and add triethylamine (1.1 eq) dropwise. Stir for 15 minutes.

-

Reagent Addition: Add a solution of di-tert-butyl dicarbonate (1.2 eq) in DCM to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the product by flash column chromatography.

Caption: Step-by-step workflow for the N-Boc protection of O-benzyl-L-serine methyl ester.

N-Cbz Protection Protocol

This protocol details the procedure for protecting the amino group of O-benzyl-L-serine methyl ester using benzyl chloroformate (Cbz-Cl).

Materials:

-

O-benzyl-L-serine methyl ester hydrochloride

-

Benzyl Chloroformate (Cbz-Cl)

-

Sodium Bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: Dissolve O-benzyl-L-serine methyl ester hydrochloride (1.0 eq) in a mixture of dioxane and water.

-

Basification: Cool the solution to 0°C in an ice bath and add sodium bicarbonate (2.5 eq) in portions.

-

Reagent Addition: Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC.

-

Workup: Dilute the reaction mixture with water and extract with ethyl acetate.

-

Isolation: Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by crystallization or column chromatography if needed.

Caption: Step-by-step workflow for the N-Cbz protection of O-benzyl-L-serine methyl ester.

N-Fmoc Protection Protocol

This protocol outlines the method for attaching the Fmoc protecting group to O-benzyl-L-serine methyl ester using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[1]

Materials:

-

O-benzyl-L-serine methyl ester hydrochloride

-

9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: Dissolve O-benzyl-L-serine methyl ester hydrochloride (1.0 eq) in a mixture of THF and a saturated aqueous solution of sodium bicarbonate.

-

Reagent Addition: Add Fmoc-OSu (1.05 eq) to the solution.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 16 hours. Monitor the reaction progress by TLC.

-

Workup: Dilute the reaction with water and extract with diethyl ether to remove any unreacted Fmoc-OSu. The aqueous layer contains the product.

-

Isolation: Acidify the aqueous layer with 1M HCl to pH 2-3 and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The product can be further purified by crystallization if necessary.

Caption: Step-by-step workflow for the N-Fmoc protection of O-benzyl-L-serine methyl ester.[1]

References

Application Note: Protocols for Amide Bond Coupling with Methyl Benzyl-L-Serinate

Audience: Researchers, scientists, and drug development professionals.

Introduction The formation of an amide bond is a cornerstone of peptide synthesis and a critical reaction in the development of peptide-based therapeutics. Methyl benzyl-L-serinate is a valuable building block in which the carboxylic acid and the side-chain hydroxyl group are protected, leaving the α-amino group available for coupling. This application note provides detailed protocols for the coupling of a standard Nα-Fmoc-protected amino acid to this compound using two common and highly efficient methodologies: the carbodiimide-mediated approach with Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), and the aminium/uronium salt approach using HATU.

General Experimental Workflow

The overall process for peptide coupling, from starting materials to the final purified product, follows a standardized workflow. This involves the activation of the carboxylic acid, coupling with the amine, followed by work-up, purification, and characterization.

Methyl Benzyl-L-serinate: A Versatile Precursor for Pharmaceutical Intermediates

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl benzyl-L-serinate is a valuable and versatile chiral building block in organic synthesis, particularly for the preparation of complex pharmaceutical intermediates. Its inherent stereochemistry at the α-carbon allows for the stereospecific synthesis of bioactive molecules, a critical aspect in drug development where enantiomeric purity often dictates therapeutic efficacy and safety.[1] The presence of the N-benzyl protecting group and the methyl ester functionality allows for selective modifications at the amine and carboxylic acid groups, respectively, making it an ideal starting material for multi-step syntheses. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of key pharmaceutical intermediates, with a focus on the Taxol® side chain.

Key Applications

The primary application of this compound in pharmaceutical synthesis is as a precursor for chiral β-amino acids, which are key structural motifs in a variety of therapeutic agents. One of the most prominent examples is the synthesis of the C-13 side chain of Paclitaxel (Taxol®), a potent anticancer agent.[2][3] The side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, is crucial for the drug's microtubule-stabilizing activity.[3][4]

This compound serves as a foundational element for constructing the (2R,3S)-3-phenylisoserine core. The synthetic strategy often involves the transformation of the serine backbone into a β-lactam intermediate, which can then be further elaborated to yield the desired Taxol® side chain.

Synthesis of the Taxol® Side Chain Intermediate: (2R,3S)-N-Benzoyl-3-phenylisoserine Methyl Ester

The following sections detail the experimental protocols for the synthesis of (2R,3S)-N-benzoyl-3-phenylisoserine methyl ester, a key intermediate for Taxol®, starting from precursors conceptually derived from this compound's structural motifs. While direct synthesis from this compound can be envisaged, many reported large-scale syntheses utilize related chiral precursors. The principles and transformations are highly relevant for chemists working with serine-derived building blocks.

Overall Synthesis Workflow

The synthesis of the Taxol® side chain intermediate is a multi-step process that requires careful control of stereochemistry. A common approach involves the synthesis of a chiral β-lactam, followed by N-benzoylation and subsequent ring-opening to yield the desired phenylisoserine derivative.

Figure 1. Logical workflow for the synthesis of the Taxol® side chain intermediate.

Experimental Protocols

Protocol 1: Synthesis of N-benzoyl-(2R,3S)-phenylisoserine methyl ester

This protocol is adapted from a practical large-scale synthesis of the Taxol® side chain.[5]

Step 1: Coupling of Chiral Imine with Ketene Acetal

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-[(S)-methylbenzyl]benzaldimine in anhydrous toluene.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Ketene Acetal: Add (Z)-alpha-methoxy trimethylsilyl ketene acetal dropwise to the cooled solution over 30 minutes.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-lactam.

Step 2: Lactamization

-

Reaction Setup: Dissolve the crude product from Step 1 in a suitable solvent such as methanol.

-

Acidification: Add a catalytic amount of a protic acid (e.g., hydrochloric acid) to facilitate the cyclization to the β-lactam.

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, neutralize the acid with a mild base and remove the solvent under reduced pressure.

-

Purification: Purify the resulting lactam by column chromatography on silica gel.

Step 3: Demethylation

-

Reaction Setup: The specific demethylation procedure will depend on the nature of the methoxy group in the ketene acetal used. This step may involve treatment with a Lewis acid or other demethylating agents.

Step 4: Methanolysis

-

Reaction Setup: Suspend the demethylated lactam in methanol.

-

Acid Catalysis: Add a strong acid catalyst, such as gaseous HCl, while maintaining the temperature at approximately 25°C.[6]

-

Reflux: Heat the mixture at reflux for 3 hours.[6]

-

Solvent Removal and Crystallization: Distill off a portion of the methanol and cool the mixture to room temperature. Add ethyl acetate to induce crystallization.[6]

Step 5: N-Benzoylation

-

Reaction Setup: Dissolve the product from the previous step in a suitable solvent (e.g., dichloromethane).

-

Addition of Base and Benzoyl Chloride: Add a base, such as triethylamine, followed by the dropwise addition of benzoyl chloride.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC.

-

Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer and concentrate under reduced pressure. Purify the final product, N-benzoyl-(2R,3S)-phenylisoserine methyl ester, by recrystallization or column chromatography.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of (2R,3S)-3-phenylisoserine methyl ester acetate salt, a closely related and useful building block for taxane derivatives.[6][7]

Table 1: Reaction Yields and Purity

| Step | Product | Yield (%) | Purity (%) (Enantiomeric & Chromatographic) |

| Methanolysis and Salt Formation | (2R,3S)-3-Phenylisoserine methyl ester acetate salt | 87 | >99.0 |

Table 2: Spectroscopic Data for (2R,3S)-3-Phenylisoserine methyl ester acetate salt [6]

| Nucleus | Chemical Shift (δ) in d6-DMSO | Multiplicity | Integration | Assignment |

| 1H | 1.89 | s | 3H | CH3 (acetate) |

| 1H | 3.52 | s | 3H | OCH3 (ester) |

| 1H | 4.09 | d | 2H | CH-CH |

| 1H | 5.01 | t | 3H | NH3+ & OH |

| 1H | 7.31 | m | 5H | Aromatic CH |

Synthesis of β-Lactam Intermediates

The synthesis of β-lactams is a crucial step in many synthetic routes towards complex pharmaceutical targets. The Staudinger cycloaddition is a powerful method for constructing the azetidin-2-one ring system.[8]

Overall Synthesis Workflow for β-Lactam Formation

Figure 2. General workflow for the synthesis of a monocyclic β-lactam via Staudinger cycloaddition.

Protocol 2: General Procedure for the Synthesis of Monocyclic β-Lactams[8]

Step 1: Preparation of the Acid Chloride

-

Reaction Setup: In a flame-dried flask, dissolve N-phthaloylglycine in dry dichloromethane and cool the solution to 0 °C in an ice bath.

-

Addition of Oxalyl Chloride: Add oxalyl chloride dropwise over 30 minutes.

-

Reaction Completion: Stir the reaction mixture at 0 °C for an additional 2 hours.

-

Solvent Removal: Remove the solvent under reduced pressure without heating. The resulting acyl chloride is used in the next step without further purification.

Step 2: Staudinger Cycloaddition

-

Reaction Setup: Dissolve the Schiff base in dry toluene in a flame-dried flask under an argon atmosphere.

-

Addition of Base: Add triethylamine in one portion and heat the solution to 80 °C.

-

Addition of Acid Chloride: Add the previously prepared acid chloride, dissolved in dry toluene, dropwise over 30 minutes.

-

Reaction Completion: Stir the reaction at 80 °C for 1.5–3.5 hours.

-

Work-up and Purification: After cooling, the reaction mixture is worked up by washing with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield the monocyclic β-lactam.

Conclusion